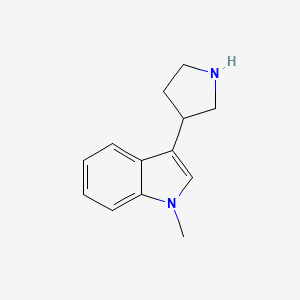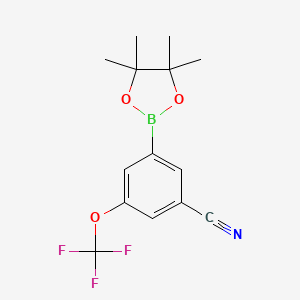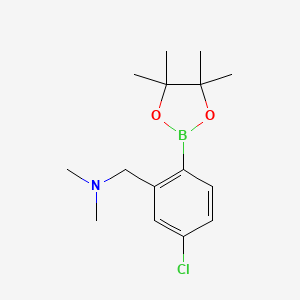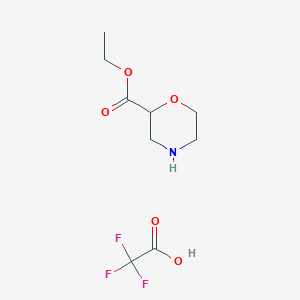![molecular formula C14H21Cl2NO B1426334 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219968-01-0](/img/structure/B1426334.png)
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
説明
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (4-CBEP) is a derivative of piperidine, a cyclic organic compound containing a six-membered ring with five carbon atoms and one nitrogen atom. 4-CBEP is a synthetic compound that is used in a variety of scientific research applications, including drug synthesis and biochemical analysis. It is also used as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a component of various pharmaceuticals.
科学的研究の応用
Cytotoxicity and Anticancer Potential
A study conducted by Dimmock et al. (1998) synthesized a series of compounds related to 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, focusing on their cytotoxicity towards murine P388 and L1210 cells as well as human tumors. The research found that certain piperidine derivatives exhibited significant cytotoxic activity, with compounds containing olefinic bonds showing greater potency. Specifically, one of the compounds demonstrated promising in vivo activity against colon cancers, highlighting the potential of these derivatives as anticancer agents. (Dimmock et al., 1998)
Antagonistic Properties
Bi (2015) synthesized a novel non-peptide CCR5 antagonist, utilizing a component structurally related to 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine. The synthesized compound demonstrated potential as a CCR5 antagonist, which is significant for therapeutic applications, particularly in the context of HIV-1 infection where CCR5 serves as a critical co-receptor. (Bi, 2015)
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing their potential for anti-acetylcholinesterase (anti-AChE) activity. The study identified derivatives that significantly inhibit AChE, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. One particular derivative was found to be an extremely potent AChE inhibitor, suggesting potential therapeutic applications in conditions such as Alzheimer's disease. (Sugimoto et al., 1990)
Antioxidant and Antimicrobial Activities
Kumar et al. (2016) synthesized and characterized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally similar to 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, and evaluated its antioxidant and antimicrobial properties. The compound showed promise in both categories, suggesting potential applications in the development of new antimicrobial and antioxidant agents. (Kumar et al., 2016)
Molecular and Crystal Structure Analysis
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of several hydroxy derivatives of hydropyridine, including compounds related to 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. The study provided insights into the conformational flexibility and hydrogen bonding patterns of these compounds, which is valuable for understanding their chemical behavior and potential applications in drug design. (Kuleshova & Khrustalev, 2000)
特性
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXKHNXPVNAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



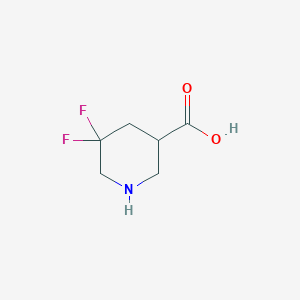
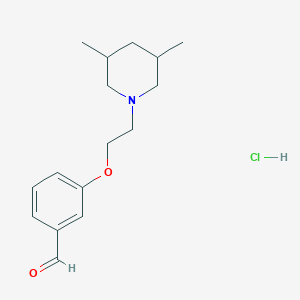
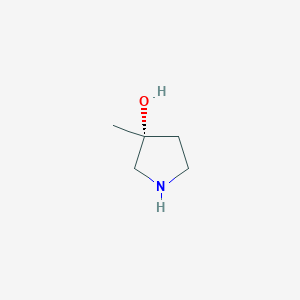
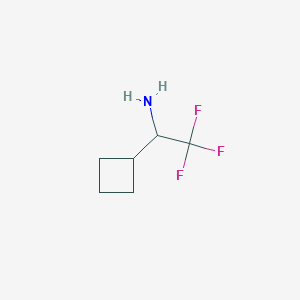
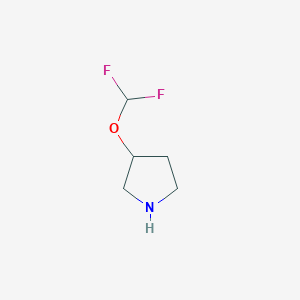
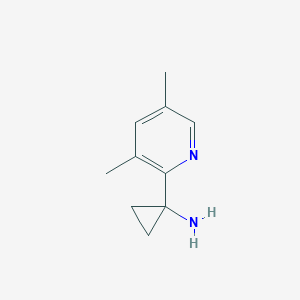
![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
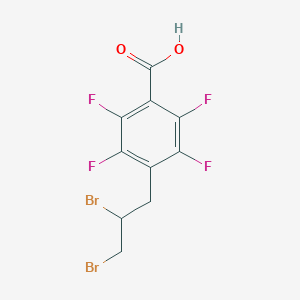
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
